molecular formula C8H14N2S B1531221 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine CAS No. 1258650-61-1

4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine

Cat. No.: B1531221
CAS No.: 1258650-61-1
M. Wt: 170.28 g/mol
InChI Key: ALTAXXCEOOIOEX-UHFFFAOYSA-N
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Description

4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound features a butan-2-yl group and a methyl group attached to the nitrogen atom of the thiazole ring

Scientific Research Applications

Quantum Theory and Crystallography Insights

Noncovalent Interactions in Thiadiazole Derivatives : Research on adamantane-1,3,4-thiadiazole derivatives, closely related to the target compound, has provided significant insights into the nature of noncovalent interactions. These studies, utilizing crystallography and Quantum Theory of Atoms in Molecules (QTAIM), have highlighted the importance of N–H⋯N hydrogen bonds and other interactions in stabilizing crystal structures. Such insights are crucial for designing compounds with desired crystalline properties for pharmaceuticals and materials science (El-Emam et al., 2020).

Catalysis and Synthetic Applications

Thiazolium Carbene Catalysts for CO2 Fixation : Thiazolium carbene catalysts, derived from structures similar to the target compound, have been utilized for the N-formylation and N-methylation of amines using CO2 as the carbon source. This process represents a sustainable approach for synthesizing valuable products, indicating the potential of related thiazole compounds in catalysis and green chemistry (Das et al., 2016).

Antimicrobial and Antitumor Activity

Antitumor Activity of Thiadiazole Derivatives : Some thiadiazole derivatives have shown promising antitumor activity. For example, compounds with specific structural modifications have demonstrated cytotoxic effects against cancer cell lines, suggesting the potential of 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine derivatives in cancer research (Ye Jiao et al., 2015).

Corrosion Inhibition

Thiazole Derivatives as Corrosion Inhibitors : Research into thiazole and thiadiazole derivatives has explored their effectiveness as corrosion inhibitors for metals like iron. These studies provide a foundation for developing new corrosion inhibitors based on the structural motifs found in this compound, which could have applications in material protection and industrial processes (Kaya et al., 2016).

Molecular Dynamics and Computational Chemistry

Molecular Dynamics of Aminothiazole Derivatives : Aminothiazole compounds, including those structurally related to the target molecule, have been the subject of synthesis and computational studies to understand their properties and interactions at the molecular level. These insights are valuable for the design of new compounds with targeted physical and chemical properties for use in various scientific and industrial applications (Adeel et al., 2017).

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(butan-2

Properties

IUPAC Name

4-butan-2-yl-N-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-4-6(2)7-5-11-8(9-3)10-7/h5-6H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTAXXCEOOIOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CSC(=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258785
Record name 2-Thiazolamine, N-methyl-4-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-61-1
Record name 2-Thiazolamine, N-methyl-4-(1-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258650-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolamine, N-methyl-4-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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